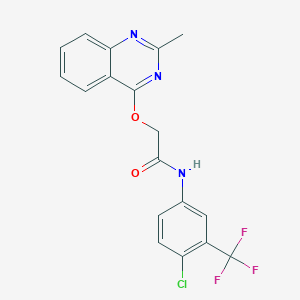
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of quinolizine derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinolizine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the quinolizine core.
Attachment of the 2-fluorobenzyl group: This step involves the reaction of the intermediate with 2-fluorobenzyl chloride.
Formation of the carboxamide group: This involves the reaction of the intermediate with an appropriate amine source.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and ethoxy groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases .
Scientific Research Applications
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide can be compared with other quinolizine derivatives, such as:
8-methoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
8-ethoxy-N-(2-chlorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21FN2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-ethoxy-N-[(2-fluorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
InChI |
InChI=1S/C19H21FN2O3/c1-2-25-16-11-17(23)22-10-6-5-9-15(22)18(16)19(24)21-12-13-7-3-4-8-14(13)20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,21,24) |
InChI Key |
WWWHCHNAUWCTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
![9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963937.png)
![ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14963944.png)
![N-(3-cyanophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14963945.png)

![10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963957.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B14963972.png)
![2-(4-ethylphenyl)-8-(thiomorpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14963981.png)
![N-(3,5-difluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B14963982.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B14963984.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14964004.png)
![N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide](/img/structure/B14964007.png)
